Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate is an organic compound with a complex structure that includes a benzoyl group, a methyl ester, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate typically involves the reaction of 3,4-dimethylbenzoyl chloride with methyl acetoacetate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,4-dimethylbenzoyl chloride+methyl acetoacetate→Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
Scientific Research Applications
Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4-dimethylbenzoyl)benzoate
- Methyl 2-[(3,4-dimethylbenzoyl)amino]benzoate
Uniqueness
Methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
676348-53-1 |
---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 2-(3,4-dimethylbenzoyl)-3-oxobutanoate |
InChI |
InChI=1S/C14H16O4/c1-8-5-6-11(7-9(8)2)13(16)12(10(3)15)14(17)18-4/h5-7,12H,1-4H3 |
InChI Key |
HRNILWJKWPNLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(=O)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.